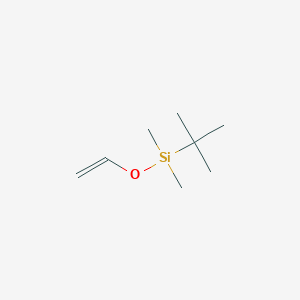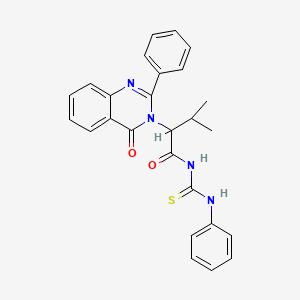![molecular formula C11H22N2O5Si B14473105 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- CAS No. 71550-68-0](/img/structure/B14473105.png)
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 5,5-dimethylhydantoin with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinedione derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidinedione derivatives.
Substitution: Formation of substituted imidazolidinedione derivatives with different functional groups replacing the trimethoxysilyl group.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: A structurally similar compound without the trimethoxysilyl group.
5-Ethyl-5-methyl-2,4-imidazolidinedione: Another imidazolidinedione derivative with different alkyl substituents.
1,3-Dimethyl-2-imidazolidinone: A cyclic derivative of urea with different functional groups.
Uniqueness
2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to form strong bonds with various substrates, making it valuable in industrial applications such as coatings and adhesives. Additionally, the trimethoxysilyl group enhances the compound’s solubility and stability in different solvents .
Propriétés
Numéro CAS |
71550-68-0 |
|---|---|
Formule moléculaire |
C11H22N2O5Si |
Poids moléculaire |
290.39 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(3-trimethoxysilylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H22N2O5Si/c1-11(2)9(14)13(10(15)12-11)7-6-8-19(16-3,17-4)18-5/h6-8H2,1-5H3,(H,12,15) |
Clé InChI |
MGXBYLATDIACQU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1)CCC[Si](OC)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
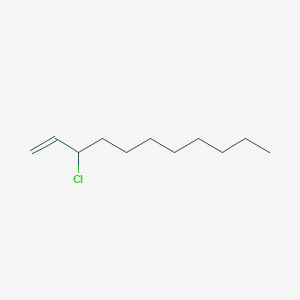
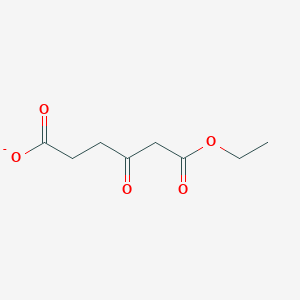
methanone](/img/structure/B14473048.png)

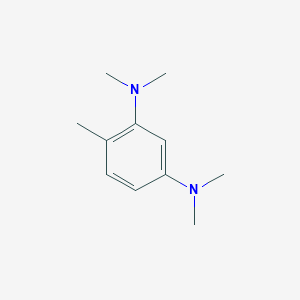
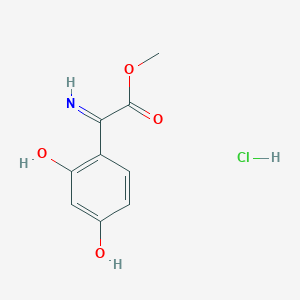

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
